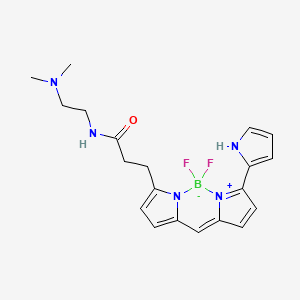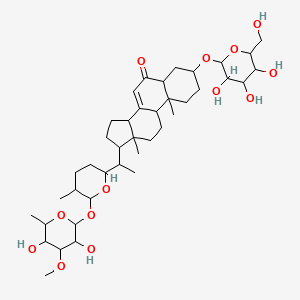
Polypodoside C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Polypodoside c belongs to the class of organic compounds known as steroidal glycosides. These are sterol lipids containing a carbohydrate moiety glycosidically linked to the steroid skeleton. Polypodoside c is considered to be a practically insoluble (in water) and relatively neutral molecule. Polypodoside c has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, polypodoside c is primarily located in the membrane (predicted from logP) and cytoplasm.
Polypodoside C is a steroid saponin.
Applications De Recherche Scientifique
Gene Delivery and Nanocarrier Interactions
Polypodoside C has implications in the field of gene delivery and nanocarrier interactions. Rehman et al. (2012) explored nonviral gene delivery vectors using syndecan-dependent transport mechanisms in filopodia, which are relevant for the efficient delivery of genes or siRNA into cells for therapeutic purposes (Rehman et al., 2012). This research is significant for understanding how nanocarriers, potentially including those derived from Polypodoside C, interact with cell surfaces and are processed for gene delivery.
Immunomodulatory DNA Hydrogel
Nishikawa et al. (2014) presented an injectable hydrogel system for antigen delivery, consisting of short DNA strands and salts, which can be relevant for Polypodoside C applications. This DNA hydrogel, exhibiting immunomodulatory properties, demonstrates potential for sustained delivery of antigens or other bioactive compounds (Nishikawa et al., 2014).
Antimicrobial and Anti-inflammatory Activities
The research by Cárdenas et al. (2016) on Pleopeltis polylepis, a plant in the Polypodaceae family, indicated significant antimicrobial and anti-inflammatory activities, which could be relevant for exploring similar properties in Polypodoside C (Cárdenas et al., 2016).
Immunostimulatory DNA in Immune Cells
Uno et al. (2014) focused on the immunostimulatory activity of structured DNA in immune cells, which is relevant for understanding how Polypodoside C could be utilized in immunotherapy and vaccine development (Uno et al., 2014).
Nanotechnology in Drug Delivery
Lü et al. (2009) discussed the use of poly(lactic-co-glycolic acid) (PLGA) in nanotechnology, particularly in drug delivery and diagnostics. This research provides insights into the potential applications of Polypodoside C in creating effective drug delivery systems (Lü et al., 2009).
Polyelectrolyte Complexes in Advanced Technologies
Meka et al. (2017) provided a comprehensive review on polyelectrolyte complexes, which are relevant to the study of Polypodoside C due to their applications in areas like drug delivery and advanced technologies (Meka et al., 2017).
Wound Healing and Tissue Engineering
Bitto et al. (2008) explored the use of polydeoxyribonucleotide in wound healing and angiogenesis, indicating potential applications of Polypodoside C in similar biomedical contexts (Bitto et al., 2008).
Propriétés
Numéro CAS |
120015-17-0 |
|---|---|
Nom du produit |
Polypodoside C |
Formule moléculaire |
C40H64O13 |
Poids moléculaire |
752.9 g/mol |
Nom IUPAC |
17-[1-[6-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-5-methyloxan-2-yl]ethyl]-10,13-dimethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4,5,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-6-one |
InChI |
InChI=1S/C40H64O13/c1-18-7-10-28(51-36(18)53-38-34(47)35(48-6)30(43)20(3)49-38)19(2)23-8-9-24-22-16-27(42)26-15-21(11-13-40(26,5)25(22)12-14-39(23,24)4)50-37-33(46)32(45)31(44)29(17-41)52-37/h16,18-21,23-26,28-38,41,43-47H,7-15,17H2,1-6H3 |
Clé InChI |
NDAYDFGEXFEFMC-UHFFFAOYSA-N |
SMILES |
CC1CCC(OC1OC2C(C(C(C(O2)C)O)OC)O)C(C)C3CCC4C3(CCC5C4=CC(=O)C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)O)C)C |
SMILES canonique |
CC1CCC(OC1OC2C(C(C(C(O2)C)O)OC)O)C(C)C3CCC4C3(CCC5C4=CC(=O)C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)O)C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



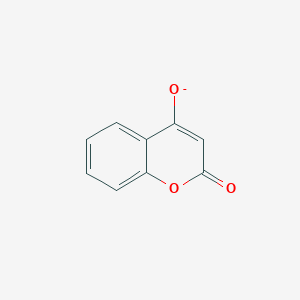
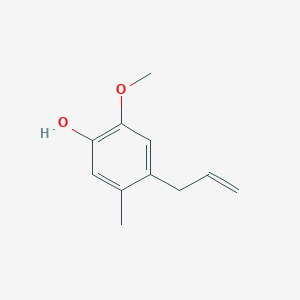

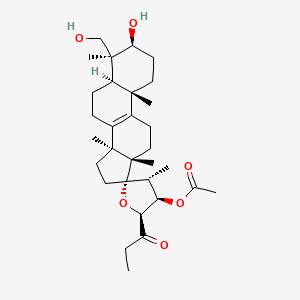
![(E)-2-(1,2-benzoxazol-3-yl)-3-[2-(2-piperidin-1-ylethoxy)phenyl]prop-2-enenitrile;hydrochloride](/img/structure/B1255162.png)


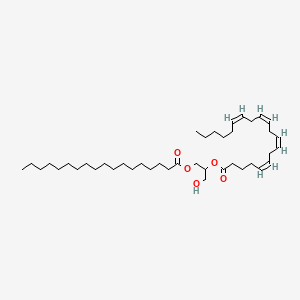
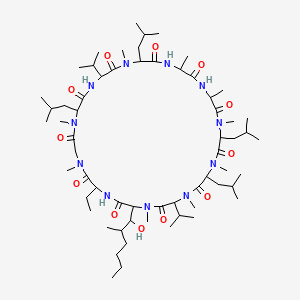
![3,4-Dihydro-2H-naphtho[1,2-b]pyran](/img/structure/B1255171.png)
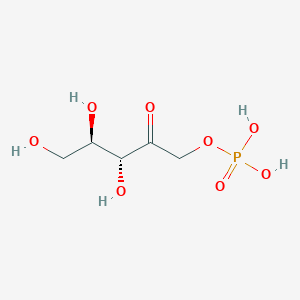

![[(1S,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] (E)-3-phenylprop-2-enoate](/img/structure/B1255176.png)
